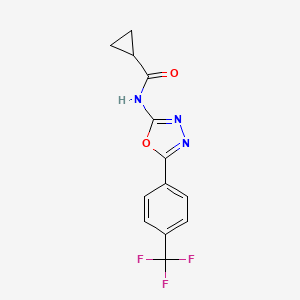
1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone are organic compounds belonging to the pyrazine family. These compounds are known for their distinctive molecular structures and are often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of the corresponding pyrazine derivatives using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, these compounds are often produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on the desired purity and yield, with continuous flow reactors offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: These compounds can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of these compounds can lead to the formation of pyrazine derivatives with additional oxygen atoms.
Reduction: Reduction reactions typically result in the formation of pyrazine derivatives with fewer oxygen atoms.
Substitution: Substitution reactions can produce a variety of substituted pyrazines, depending on the nucleophile used.
Scientific Research Applications
These compounds have a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. They are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, they serve as building blocks for the development of new materials and catalysts.
Mechanism of Action
The mechanism by which these compounds exert their effects depends on their specific applications. In pharmaceuticals, they may interact with biological targets, such as enzymes or receptors, to modulate biological processes. The exact molecular targets and pathways involved vary depending on the specific compound and its intended use.
Comparison with Similar Compounds
1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone are similar to other pyrazine derivatives, such as 2-acetyl-3,5-dimethylpyrazine and 2-acetyl-3,6-dimethylpyrazine. These compounds share similar structural features but differ in the position of the methyl groups on the pyrazine ring. The unique positioning of the methyl groups can influence their chemical reactivity and biological activity, making them distinct from other pyrazine derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
72797-17-2 |
|---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.362 |
IUPAC Name |
1-(3,5-dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/2C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5;1-5-4-9-6(2)8(10-5)7(3)11/h2*4H,1-3H3 |
InChI Key |
NDBQNZIIKYINBV-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C(=O)C)C.CC1=CN=C(C(=N1)C)C(=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



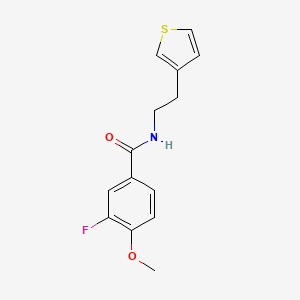
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2897589.png)
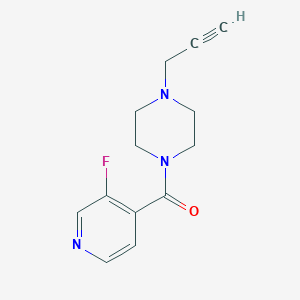
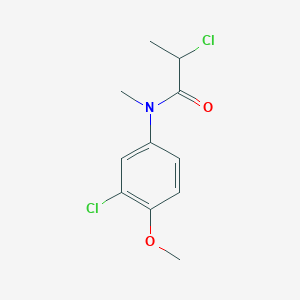
![4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2897593.png)

![5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2897595.png)
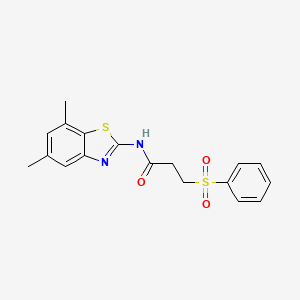

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2897598.png)
![3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2897600.png)
![1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2897605.png)
